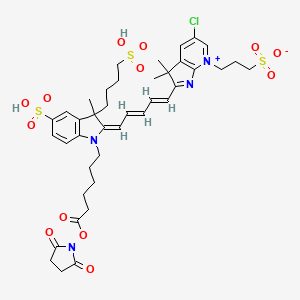

APDye 680 NHS Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

APDye 680 NHS Ester is a bright and photostable near-infrared dye that is spectrally and structurally identical to Alexa Fluor 680 Dye. This compound is commonly used in small animal imaging applications at the 700 nm wavelength and provides excellent clearance profiles in animals. It is also used in flow cytometry and can be attached to proteins at high molar ratios without significant self-quenching, leading to brighter conjugates and more sensitive detection .

Métodos De Preparación

APDye 680 NHS Ester is synthesized through a series of chemical reactions involving the introduction of the NHS (N-hydroxysuccinimide) ester group to the dye molecule. The NHS ester is a popular tool for conjugating the dye to proteins or antibodies. The typical synthetic route involves the reaction of the dye with N-hydroxysuccinimide and a carbodiimide coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by chromatography .

Análisis De Reacciones Químicas

APDye 680 NHS Ester primarily undergoes substitution reactions where the NHS ester group reacts with primary amines (R-NH2) on proteins, amine-modified oligonucleotides, and other amine-containing molecules. The reaction forms a stable amide bond, effectively labeling the target molecule with the dye. Common reagents used in these reactions include the dye itself, the target molecule containing primary amines, and a suitable buffer, such as sodium bicarbonate buffer (pH 8.3). The major product formed is the dye-labeled molecule, which exhibits bright fluorescence and high photostability .

Aplicaciones Científicas De Investigación

APDye 680 NHS Ester has a wide range of scientific research applications:

Chemistry: Used for labeling and detecting primary amines in various chemical compounds.

Biology: Employed in flow cytometry for cell sorting and analysis, as well as in fluorescence microscopy for imaging biological samples.

Medicine: Utilized in small animal imaging to study disease progression and treatment efficacy.

Industry: Applied in the development of diagnostic assays and biosensors for detecting specific biomolecules .

Mecanismo De Acción

The mechanism of action of APDye 680 NHS Ester involves the formation of a stable amide bond between the NHS ester group and the primary amines on the target molecule. This covalent attachment ensures that the dye remains firmly bound to the target, allowing for accurate and sensitive detection. The long wavelength emission of the dye allows for detection in complex samples with auto-fluorescent background signals, making it highly effective for imaging and analytical applications .

Comparación Con Compuestos Similares

APDye 680 NHS Ester is spectrally and structurally identical to several other near-infrared dyes, including:

Alexa Fluor 680: Known for its bright fluorescence and photostability.

DyLight 680: Offers similar spectral properties and is used for labeling proteins and antibodies.

IRDye 680: Another near-infrared dye with comparable properties and applications .

This compound stands out due to its excellent clearance profiles in animals and its ability to be attached to proteins at high molar ratios without significant self-quenching, leading to brighter conjugates and more sensitive detection .

Propiedades

Fórmula molecular |

C40H49ClN4O13S3 |

|---|---|

Peso molecular |

925.5 g/mol |

Nombre IUPAC |

3-[5-chloro-2-[(1E,3E,5E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfo-3-(4-sulfobutyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylpyrrolo[2,3-b]pyridin-7-ium-7-yl]propane-1-sulfonate |

InChI |

InChI=1S/C40H49ClN4O13S3/c1-39(2)31-25-28(41)27-43(21-12-24-60(52,53)54)38(31)42-33(39)13-6-4-7-14-34-40(3,20-9-11-23-59(49,50)51)30-26-29(61(55,56)57)16-17-32(30)44(34)22-10-5-8-15-37(48)58-45-35(46)18-19-36(45)47/h4,6-7,13-14,16-17,25-27H,5,8-12,15,18-24H2,1-3H3,(H2-,49,50,51,52,53,54,55,56,57) |

Clave InChI |

SUVDMGMWARUUML-UHFFFAOYSA-N |

SMILES isomérico |

CC1(C2=C(N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |

SMILES canónico |

CC1(C2=C(N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B13706887.png)

![Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13706893.png)

![Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13706904.png)